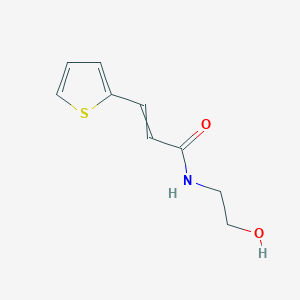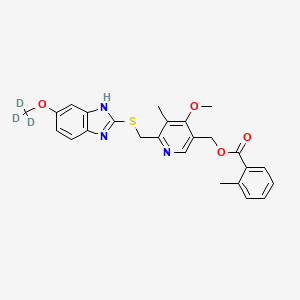![molecular formula C27H26O17 B12428622 (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple hydroxyl groups, carboxylic acid groups, and a chromen-7-yl moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and phenolic compounds. Key steps in the synthesis may include:
Glycosylation: Formation of glycosidic bonds between sugar units.
Oxidation: Introduction of carboxylic acid groups.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Using microorganisms to produce the compound from natural precursors.
Chemical Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinones.
Reduction: Reduction reactions can convert the chromen-7-yl moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation and substitution reactions.
Major Products
Quinones: Formed from oxidation.
Dihydro Derivatives: Formed from reduction.
Substituted Aromatics: Formed from electrophilic substitution.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block for more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating diseases.
Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Food Additives: Potential use as a natural preservative due to its antioxidant properties.
Cosmetics: Incorporated into skincare products for its protective effects.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.
Antioxidant Activity: Scavenges free radicals, reducing oxidative damage.
Signal Transduction: Modulates signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Similar in structure and antioxidant activity.
Polyphenols: Share hydroxyl groups and aromatic rings.
Glycosides: Contain glycosidic bonds between sugar units.
Uniqueness
Complex Structure: The combination of multiple hydroxyl groups, carboxylic acid groups, and a chromen-7-yl moiety makes it unique.
Biological Activity: Exhibits a range of biological activities not commonly found in simpler compounds.
Propriétés
Formule moléculaire |
C27H26O17 |
|---|---|
Poids moléculaire |
622.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-10-3-1-8(2-4-10)13-7-12(30)15-11(29)5-9(6-14(15)41-13)27(23(36)19(34)18(33)22(43-27)25(39)40)44-26-20(35)16(31)17(32)21(42-26)24(37)38/h1-7,16-23,26,28-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27-/m0/s1 |
Clé InChI |
GPGMCDDPLBYXRD-VKOLLGKCSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)C4(C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


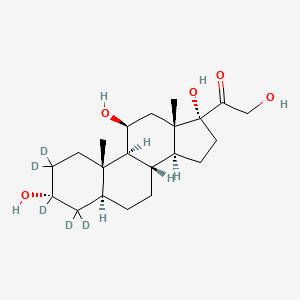
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
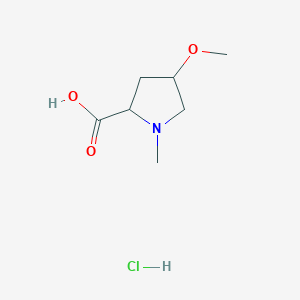
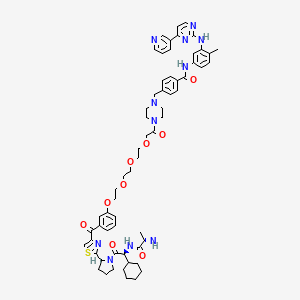

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
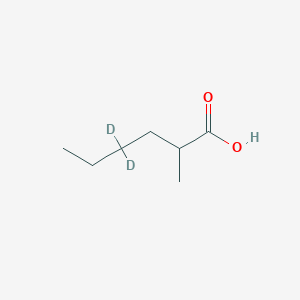
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

